

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gilteritinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilteritinib is a potent, selective, oral FLT3/AXL tyrosine kinase inhibitor. It has demonstrated significant clinical activity against both FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] **Gilteritinib** induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells by inhibiting the FLT3 signaling pathway and its downstream effectors.[1] This document provides detailed protocols for the analysis of **Gilteritinib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a summary of the underlying signaling pathways.

Mechanism of Action: Gilteritinib-Induced Apoptosis

Gilteritinib exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation. This blockade disrupts downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to the induction of apoptosis.[2][3] One identified mechanism involves the inhibition of AKT, which leads to the activation of glycogen synthase kinase 3β (GSK- 3β). Activated GSK- 3β can then promote apoptosis through various downstream



effectors, including the transcription factor NF-kB, which can induce the expression of the proapoptotic protein PUMA.[3]

Data Presentation

The following tables summarize the dose-dependent induction of apoptosis by **Gilteritinib** in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, after 48 hours of treatment. Apoptosis was quantified by Annexin V staining followed by flow cytometry.

Table 1: Gilteritinib-Induced Apoptosis in MV4-11 Cells

Gilteritinib Concentration (nM)	Mean Percentage of Annexin V-Positive Cells (± SEM)
0 (Vehicle)	Not specified
1	Not specified
3	Significantly increased vs. vehicle (P<0.01)
10	Significantly increased vs. vehicle (P<0.001)
30	Significantly increased vs. vehicle (P<0.001)

Data from a 48-hour treatment period.[4]

Table 2: Gilteritinib-Induced Apoptosis in MOLM-13 Cells



Gilteritinib Concentration (nM)	Mean Percentage of Annexin V-Positive Cells (± SEM)
0 (Vehicle)	4.1%
1	Not specified
3	Not specified
10	Not specified
30	32.0% (P<0.001 vs. vehicle)
100	52.4% (P<0.001 vs. vehicle)

Data from a 48-hour treatment period.[4]

Experimental Protocols

Protocol 1: Cell Culture and Gilteritinib Treatment

- · Cell Lines:
 - MV4-11 (FLT3-ITD positive human AML cell line)
 - MOLM-13 (FLT3-ITD positive human AML cell line)
- Culture Conditions:
 - Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS),
 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Gilteritinib Preparation:
 - Prepare a stock solution of Gilteritinib in dimethyl sulfoxide (DMSO).
 - Further dilute the stock solution in culture medium to achieve the desired final concentrations.



• Treatment:

- Seed cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
- Treat cells with increasing concentrations of Gilteritinib (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)

- Harvesting Cells:
 - Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
- Washing:
 - Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspension:
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - \circ To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour of staining.
 - Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.

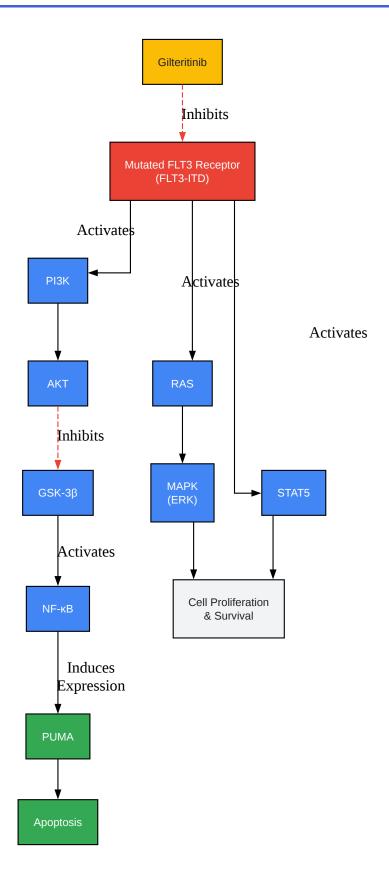


Interpretation of Results:

- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
- Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

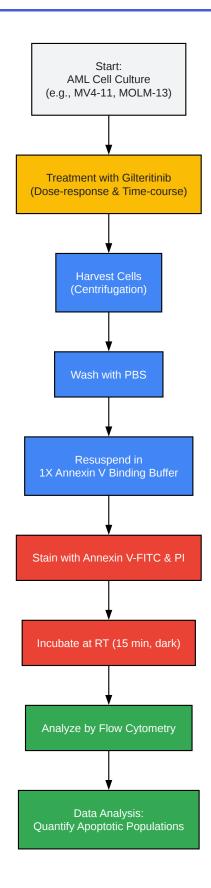




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Caption: Gilteritinib-induced apoptotic signaling pathway.





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Caption: Experimental workflow for apoptosis analysis.



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